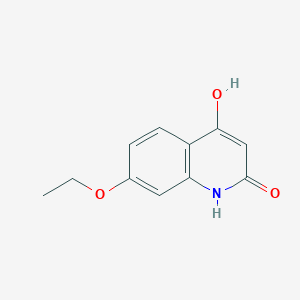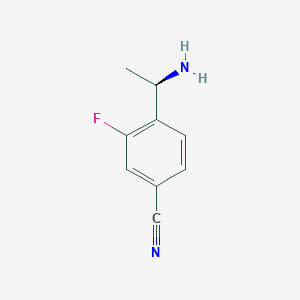
7-Ethoxy-4-hydroxyquinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Ethoxy-4-hydroxyquinolin-2(1H)-one is a quinoline derivative known for its potential applications in various fields such as chemistry, biology, and medicine. Quinoline derivatives are often studied for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Ethoxy-4-hydroxyquinolin-2(1H)-one typically involves the reaction of 4-hydroxyquinolin-2(1H)-one with ethylating agents under controlled conditions. Common reagents include ethyl iodide or ethyl bromide, and the reaction is usually carried out in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reagents and conditions but optimized for efficiency and yield. This might include continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
7-Ethoxy-4-hydroxyquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to quinone derivatives.
Reduction: Formation of dihydroquinoline derivatives.
Substitution: Halogenation, nitration, and sulfonation reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon or sodium borohydride.
Substitution: Halogenating agents like chlorine or bromine, nitrating agents like nitric acid, and sulfonating agents like sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while substitution reactions could introduce various functional groups onto the quinoline ring.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as an antimicrobial or anticancer agent.
Industry: Possible use in the development of new materials or pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-Ethoxy-4-hydroxyquinolin-2(1H)-one would involve its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways would depend on its biological activity, which might include inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyquinolin-2(1H)-one: The parent compound without the ethoxy group.
7-Methoxy-4-hydroxyquinolin-2(1H)-one: Similar structure with a methoxy group instead of an ethoxy group.
7-Chloro-4-hydroxyquinolin-2(1H)-one: Contains a chlorine atom instead of an ethoxy group.
Uniqueness
7-Ethoxy-4-hydroxyquinolin-2(1H)-one is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity compared to other quinoline derivatives.
Properties
Molecular Formula |
C11H11NO3 |
|---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
7-ethoxy-4-hydroxy-1H-quinolin-2-one |
InChI |
InChI=1S/C11H11NO3/c1-2-15-7-3-4-8-9(5-7)12-11(14)6-10(8)13/h3-6H,2H2,1H3,(H2,12,13,14) |
InChI Key |
AXGWCBNCZCEALK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C(=CC(=O)N2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-Cyclopropylbenzo[d]isoxazol-6-amine](/img/structure/B12960999.png)

![(2R,3R,4S,5R)-2-(3,12-dimethyl-3,7,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),4,8,10-pentaen-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12961011.png)






